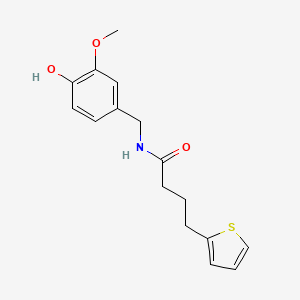

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide is a complex organic compound characterized by the presence of a hydroxy-methoxybenzyl group and a thiophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-hydroxy-3-methoxybenzylamine, which is then reacted with 4-(thiophen-2-yl)butanoic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of the primary amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the thiophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Hydroxybenzyl)-4-(thiophen-2-yl)butanamide

- N-(3-Methoxybenzyl)-4-(thiophen-2-yl)butanamide

- N-(4-Hydroxy-3-methoxybenzyl)-4-phenylbutanamide

Uniqueness

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which can enhance its reactivity and interaction with biological targets. The thiophenyl group also contributes to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H15N1O3S and features a butanamide backbone substituted with a 4-hydroxy-3-methoxybenzyl group and a thiophene moiety. The structural representation can be summarized as follows:

- Molecular Weight: 253.33 g/mol

- IUPAC Name: this compound

- CAS Number: Not yet assigned

Research indicates that this compound exhibits multiple biological activities, primarily through its interactions with various biological targets:

- Antioxidant Activity: The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects: Studies suggest that it can inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory conditions.

- Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

| Study Type | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HeLa | 1, 5, 25 | Induced apoptosis at 25 µM |

| Anti-inflammatory | RAW 264.7 (macrophages) | 10, 50 | Decreased TNF-α production |

| Antioxidant | Human fibroblasts | 10 | Reduced ROS levels |

Case Studies

- Study on Anticancer Activity : In a study published in Mar. Drugs, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at higher concentrations, with an IC50 value of approximately 15 µM in HeLa cells, suggesting potential as a chemotherapeutic agent .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited IL-6 and TNF-α production in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

- Hydroxyl Group : The presence of the hydroxyl group on the benzene ring enhances hydrogen bonding capabilities, improving binding affinity to biological targets.

- Methoxy Substitution : The methoxy group contributes to increased lipophilicity, facilitating better membrane penetration.

- Thiophene Ring : This moiety is believed to enhance biological activity through π-stacking interactions with aromatic amino acids in target proteins.

Properties

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUVEUVIUAJXRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.